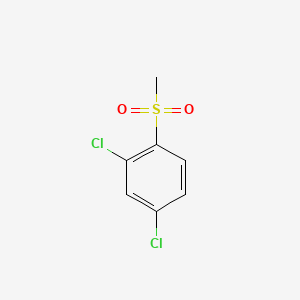

2,4-Dichloro-1-(methylsulfonyl)benzene

Descripción

Significance of Sulfonyl Functionality in Chemical Synthesis and Molecular Design

The sulfonyl group (-SO₂-) is a cornerstone of modern organic synthesis, imparting specific electronic properties to molecules and serving as a versatile functional group in a variety of reactions.

The synthesis of aryl sulfones has a rich history, with early methods primarily relying on the oxidation of sulfides or sulfoxides and the Friedel-Crafts sulfonylation of arenes. thieme-connect.comthieme-connect.com These classical approaches, while foundational, often required harsh reaction conditions. thieme-connect.com Over the years, significant advancements have led to the development of milder and more efficient protocols, including metal-catalyzed coupling reactions. google.com For instance, the use of palladium and copper catalysts in the coupling of aryl halides with sulfinate salts has become a common strategy. google.com More recent innovations include transition-metal-free methods and the use of sulfonyl hydrazides or boronic acids as coupling partners, expanding the toolkit for accessing these important motifs. thieme-connect.com

The methylsulfonyl (CH₃SO₂-) group is a powerful electron-withdrawing group. This property is attributed to the high electronegativity of the oxygen atoms and the d-orbital resonance of the sulfur atom. When attached to an aromatic ring, the methylsulfonyl group deactivates the ring towards electrophilic aromatic substitution. nih.gov Conversely, and of significant importance, it strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. nih.gov This activation is most pronounced at the ortho and para positions relative to the sulfonyl group, as the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the sulfonyl oxygen atoms.

Importance of Dichlorinated Benzene (B151609) Scaffolds as Versatile Building Blocks

Dichlorinated benzene rings are valuable scaffolds in organic synthesis, offering multiple points for functionalization. crysdotllc.com Their utility is enhanced by the potential for selective reactions at the different chlorine-substituted positions.

Regioselectivity, the control of the site of chemical reactivity, is a critical consideration in the derivatization of dichlorobenzenes. wikipedia.org The substitution pattern of the starting dichlorobenzene and the nature of the directing groups already present on the ring will dictate the position of subsequent functionalization. wikipedia.org For instance, in electrophilic substitution reactions, the directing effects of the two chlorine atoms and any other substituents must be considered collectively. In nucleophilic aromatic substitution reactions on a dichlorinated ring bearing an activating group, the position of the activating group relative to the chlorine atoms determines which chlorine is more susceptible to displacement.

Orthogonal functionalization refers to the selective reaction of one functional group in the presence of others that are chemically similar but electronically or sterically differentiated. nih.govfu-berlin.de In the context of dichlorinated arenes, the two chlorine atoms can be rendered electronically distinct by the presence of other substituents. This allows for sequential and site-selective reactions, a powerful strategy for the efficient construction of complex molecules. nih.gov For example, a strongly activating group can render one chlorine atom significantly more reactive towards nucleophilic substitution than the other, enabling its selective replacement. nih.gov

Contextualization of 2,4-Dichloro-1-(methylsulfonyl)benzene within Advanced Chemical Systems Research

This compound is a prime example of a molecule that embodies the principles discussed above. The presence of two chlorine atoms at the 2- and 4-positions, combined with the potent activating effect of the methylsulfonyl group at the 1-position, makes this compound a highly valuable building block in advanced chemical synthesis. The methylsulfonyl group activates both the C2 and C4 positions towards nucleophilic substitution. This dual activation, coupled with the potential for differential reactivity between the two chlorine atoms, opens up avenues for the synthesis of a wide array of polysubstituted aromatic compounds that are of interest in medicinal chemistry and materials science.

Properties of this compound

| Property | Value |

| CAS Number | 85901-48-0 molport.com |

| Molecular Formula | C₇H₆Cl₂O₂S molport.com |

| Molecular Weight | 225.09 g/mol molport.com |

| Melting Point | 77-79 °C chemsynthesis.com |

| Synonyms | 2,4-Dichlorophenyl methyl sulfone molport.com |

Defining the Research Niche for this compound

Within the broader class of halogenated aryl sulfones, this compound has carved out a specific and important research niche. This is largely due to the precise arrangement of its substituents, which offers a combination of high reactivity and regiochemical control in synthetic transformations. The compound serves as a versatile intermediate in the synthesis of various pharmaceutical and agrochemical agents. chemimpex.com

The primary area of interest for this compound lies in its utility as a building block for more complex molecules. The two chlorine atoms, activated by the strongly electron-withdrawing methylsulfonyl group, can be selectively replaced by a variety of nucleophiles. This allows for the stepwise introduction of different functionalities, a crucial aspect in the multi-step synthesis of elaborate target molecules. For instance, it is a recognized intermediate in the development of targeted therapies in medicinal chemistry, where its ability to form stable linkages with biological targets is a significant advantage. chemimpex.com

Below are some of the key physicochemical properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₆Cl₂O₂S |

| Molecular Weight | 225.09 g/mol |

| CAS Number | 144430-22-6 |

| Melting Point | 87 °C |

Rationale for Focused Investigation of this Specific Molecular Architecture

The focused investigation into the molecular architecture of this compound is driven by the predictable and advantageous reactivity it exhibits in nucleophilic aromatic substitution (SNAr) reactions. The strategic placement of the substituents on the benzene ring is the key to its utility.

The powerful electron-withdrawing methylsulfonyl group, located at position 1, strongly activates the two chlorine atoms at positions 2 and 4 towards nucleophilic attack. This activation is a result of the stabilization of the negatively charged intermediate (the Meisenheimer complex) formed during the SNAr reaction. The negative charge can be delocalized onto the sulfonyl group, particularly when the nucleophile attacks the ortho (position 2) or para (position 4) carbons relative to the sulfonyl group.

The presence of two chlorine atoms offers the potential for sequential and regioselective substitution reactions. The chlorine at the 4-position is generally more reactive towards nucleophilic attack than the chlorine at the 2-position. This is due to a combination of electronic and steric factors. The para position allows for more effective resonance stabilization of the Meisenheimer complex by the sulfonyl group. Furthermore, the ortho position is more sterically hindered, making it less accessible to incoming nucleophiles. This difference in reactivity allows for the selective replacement of the C4-chlorine, followed by a subsequent reaction at the C2-position with a different nucleophile, leading to the synthesis of di-substituted products that would be difficult to obtain through other routes.

This predictable regioselectivity is a significant advantage in synthetic planning, as it allows for the controlled construction of complex molecules with a specific arrangement of functional groups. The investigation of this specific molecular architecture is therefore driven by the need for reliable and versatile building blocks in the synthesis of new chemical entities with potential applications in medicine and agriculture. The ability to fine-tune the properties of the final product by carefully choosing the nucleophiles to be introduced makes this compound a valuable tool in the arsenal (B13267) of the synthetic organic chemist.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dichloro-1-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAXSNXJMHDHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20235231 | |

| Record name | Benzene, 2,4-dichloro-1-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85901-48-0 | |

| Record name | Benzene, 2,4-dichloro-1-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085901480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2,4-dichloro-1-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for the Chemical Synthesis of 2,4 Dichloro 1 Methylsulfonyl Benzene

Precursor Selection and Preparation for Sulfonylation and Halogenation

Synthesis of Chlorinated Thioanisoles as Key Intermediates

One of the primary routes to 2,4-dichloro-1-(methylsulfonyl)benzene involves the use of chlorinated thioanisoles. These compounds serve as crucial intermediates, allowing for the sequential introduction of the required functional groups.

The direct chlorination of thioanisole (B89551) or its derivatives can be a complex process, often leading to a mixture of isomers. Achieving the desired 2,4-dichloro substitution pattern requires careful control of reaction conditions and the use of specific chlorinating agents and catalysts. Lewis acids such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) are often employed to facilitate the electrophilic aromatic substitution of chlorine onto the benzene (B151609) ring. mdpi.com The directing effects of the methylthio group (-SCH₃) play a significant role in determining the position of the incoming chlorine atoms.

An alternative and often more controlled approach to obtaining the chlorinated thioanisole intermediate is through the coupling of a dichlorobenzene derivative with a methylthiolating agent. This method offers better regiochemical control, as the positions of the chlorine atoms are already defined on the starting material.

Commonly, 1,3-dichlorobenzene (B1664543) is reacted with a source of the methylthio group. Metal-catalyzed cross-coupling reactions, particularly those employing copper or palladium catalysts, have proven effective for the formation of the carbon-sulfur bond. nih.govacsgcipr.org For instance, the reaction of 1,3-dichlorobenzene with methanethiol (B179389) or its corresponding sodium salt in the presence of a suitable catalyst can yield 2,4-dichlorothioanisole. acsgcipr.org These reactions often require specific ligands to enhance catalyst activity and selectivity. nih.gov

| Catalyst System | Reactants | Product | Reference |

| Copper(II) triflate (Cu(OTf)₂) | Benzyl alcohols and thiols | Benzyl thioethers | nih.gov |

| Iron catalyst | Benzyl halides and disulfides | Thioethers | organic-chemistry.org |

| Palladium catalyst with complex ligand | Aryl halides and thiols | Aryl thioethers | acsgcipr.org |

Development of Dichlorinated Methylbenzene Precursors

Another major synthetic strategy begins with a dichlorinated toluene (B28343) analogue, which is then transformed into the final product. This pathway relies on the selective dichlorination of toluene or a related compound, followed by the introduction of the sulfonyl group.

The selective dichlorination of toluene to produce 2,4-dichlorotoluene (B165549) is a critical step in this synthetic route. The methyl group of toluene is an ortho-, para-director, meaning that chlorination will preferentially occur at the 2-, 4-, and 6-positions. Achieving high selectivity for the 2,4-isomer over the 2,6-isomer and other polychlorinated products is a significant challenge.

Several methods have been developed to enhance the selectivity of this reaction. The use of specific catalysts, such as certain types of zeolites (e.g., nanosized zeolite K-L), has been shown to improve the yield of the desired p-chlorotoluene. nih.gov Further chlorination can then be controlled to favor the 2,4-dichloro isomer. Other approaches involve the use of specific chlorinating agents and reaction conditions to control the regioselectivity. google.comsciforum.net For instance, chlorination can be carried out in a titanium tetrachloride solvent, which can influence the reaction pathway. google.com

| Method | Catalyst/Reagent | Key Feature | Reference |

| Liquid Phase Chlorination | HL-type molecular sieve, Chloroacetic acid | Improved conversion and selectivity for p-chlorotoluene | google.com |

| Hydrothermal Synthesis | Nanosized zeolite K-L | High catalytic activity for chlorination to p-chlorotoluene | nih.gov |

| Iron-Catalyzed Chlorination | Iron-containing catalysts, tert-butyl hypochlorite | High conversion and selectivity | sciforum.net |

| Solvent-Controlled Chlorination | Titanium tetrachloride | Allows for sequential ring and side-chain chlorination | google.com |

Oxidative Pathways for the Methyl Thioether to Methylsulfonyl Transformation

The oxidation of sulfides to sulfones is a well-established transformation in organic chemistry. A variety of oxidizing agents can be employed for this purpose. Common reagents include hydrogen peroxide, often in the presence of a catalyst such as a metal oxide or a carboxylic acid. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are also highly effective for this oxidation. The reaction typically proceeds through a sulfoxide (B87167) intermediate, which is then further oxidized to the sulfone. Careful control of the reaction conditions, including temperature and the stoichiometry of the oxidizing agent, is necessary to ensure complete conversion to the sulfone and to avoid over-oxidation or other side reactions. The thioether bond can be oxidized to a sulfoxide, sulfone, or even a sulfonyl halide, which are all valuable synthetic handles. acsgcipr.org

Selective Oxidation Reagents and Catalytic Systems for Sulfone Formation

The oxidation of 2,4-dichlorophenyl methyl sulfide (B99878) to its corresponding sulfone is a common and direct synthetic route. This transformation involves the conversion of the sulfur atom from a lower to a higher oxidation state (S(II) to S(VI)). The primary challenge in this synthesis is achieving high selectivity for the sulfone product without significant formation of the intermediate sulfoxide. acsgcipr.orgacsgcipr.orgorganic-chemistry.org

Stoichiometric oxidation remains a widely used method for the synthesis of sulfones due to its procedural simplicity. acsgcipr.org A variety of oxidizing agents can be employed, with hydrogen peroxide being a common choice due to its effectiveness and the benign nature of its byproduct, water. researchgate.netrsc.org The optimization of these reactions typically involves careful control over the stoichiometry of the oxidant to ensure complete conversion of the sulfide to the sulfone. organic-chemistry.org

Common stoichiometric oxidants include:

Hydrogen Peroxide (H₂O₂): Often used in excess to drive the reaction past the sulfoxide stage to the desired sulfone. The reaction can be performed under catalyst- and organic solvent-free conditions. researchgate.net

Urea-Hydrogen Peroxide (UHP): A stable, solid source of hydrogen peroxide that is easy to handle. organic-chemistry.org When combined with an activator like phthalic anhydride, it can cleanly convert sulfides directly to sulfones, often without the observation of the intermediate sulfoxide. researchgate.net

Potassium Peroxymonosulfate (Oxone™): This triple salt is a versatile and powerful oxidant for converting sulfides to sulfones. acsgcipr.org

Potassium Permanganate (KMnO₄): A strong oxidizing agent that can effectively produce sulfones from sulfides. acsgcipr.org

The choice of oxidant and reaction conditions is crucial for maximizing the yield of the sulfone. For instance, using a sufficient molar excess of the oxidizing agent helps to ensure that the intermediate sulfoxide is fully oxidized to the final sulfone product. acsgcipr.org

Table 1: Stoichiometric Oxidants for Sulfide to Sulfone Conversion

| Oxidizing Agent | Typical Conditions | Advantages |

| Hydrogen Peroxide (H₂O₂) | Excess H₂O₂, often with heating | Green byproduct (water), cost-effective |

| Urea-Hydrogen Peroxide (UHP) | With activators like phthalic anhydride | Stable solid, easy to handle, high selectivity |

| Oxone™ (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous or biphasic systems | Powerful, effective for a wide range of sulfides |

| Potassium Permanganate (KMnO₄) | Heterogeneous or solvent-free conditions | Strong oxidant, high conversion rates |

Catalytic Aerobic Oxidations and Mechanistic Considerations

In the pursuit of greener and more sustainable chemical processes, catalytic aerobic oxidation, which utilizes molecular oxygen from the air as the terminal oxidant, has gained significant attention. acsgcipr.orgacs.org These methods often rely on transition-metal catalysts to activate the otherwise unreactive molecular oxygen.

Systems for catalytic aerobic oxidation can provide a switchable synthesis of sulfoxides or sulfones by simply adjusting the reaction temperature. organic-chemistry.orgnih.gov For example, some aryl sulfides can be selectively oxidized to sulfones at elevated temperatures using air as the oxidant, while lower temperatures may favor the formation of the sulfoxide. acs.org

The general mechanism for metal-catalyzed aerobic oxidation involves the formation of a high-valent metal-oxo species. This reactive intermediate then transfers an oxygen atom to the sulfide. In the case of sulfone synthesis, this process occurs twice. A simplified mechanistic cycle can be considered:

The metal catalyst is oxidized by O₂ to a high-valent metal-oxo species.

The metal-oxo species oxidizes the sulfide to a sulfoxide, regenerating a lower-valent state of the metal catalyst.

The catalyst is re-oxidized by O₂.

A second oxygen transfer from the activated catalyst oxidizes the intermediate sulfoxide to the final sulfone product.

Ruthenium complexes, for instance, have been documented to catalyze the aerobic oxidation of sulfides. nih.gov Non-metal systems have also been developed; for example, a combination of bromine (Br₂) and sodium nitrite (B80452) (NaNO₂) can catalytically facilitate the aerobic oxidation of a range of sulfides under mild conditions. mdpi.com

Control of Over-oxidation and By-product Formation

In the synthesis of sulfones from sulfides, the primary potential by-product is the corresponding sulfoxide, which results from incomplete oxidation. acsgcipr.org Conversely, when sulfoxides are the desired product, over-oxidation to the sulfone is the main concern. To ensure the complete formation of this compound, reaction conditions must be optimized to drive the oxidation process to completion.

Strategies to control by-product formation and ensure complete oxidation include:

Stoichiometry of the Oxidant: Using a stoichiometric excess of the oxidizing agent (typically 2.5 equivalents or more) is the most direct method to promote the full conversion of the sulfide to the sulfone. rsc.org

Reaction Temperature: Higher reaction temperatures can increase the reaction rate and help overcome the activation barrier for the oxidation of the sulfoxide to the sulfone, thus minimizing the amount of intermediate sulfoxide in the final product mixture. acs.orgnih.gov

Choice of Catalyst: Certain catalysts exhibit a higher selectivity for sulfone formation. For example, in hydrogen peroxide oxidations, niobium carbide has been shown to be an efficient catalyst for producing sulfones, whereas tantalum carbide under similar conditions yields sulfoxides. organic-chemistry.orgorganic-chemistry.org Similarly, tungstate-based catalysts are often effective for sulfone synthesis. researchgate.netnih.gov

By carefully managing these parameters, the formation of the sulfoxide by-product can be minimized, leading to a high yield of the desired this compound.

Electrophilic and Nucleophilic Sulfonylation Strategies for Aromatic Systems

An alternative synthetic approach involves the direct formation of the carbon-sulfur bond on the aromatic ring. These sulfonylation methods can be broadly categorized as electrophilic or nucleophilic, depending on the nature of the reacting species.

The Friedel-Crafts sulfonylation is a classical electrophilic aromatic substitution reaction that can be used to introduce a sulfonyl group onto an aromatic ring. scispace.comwikipedia.org In the context of synthesizing this compound, this would involve the reaction of 1,3-dichlorobenzene with a suitable methylsulfonylating agent, such as methanesulfonyl chloride (CH₃SO₂Cl), in the presence of a strong Lewis acid catalyst. scispace.com

Common Lewis acid catalysts include:

Aluminum chloride (AlCl₃) google.com

Ferric chloride (FeCl₃) acs.org

Solid acid catalysts like Fe³⁺-exchanged montmorillonite (B579905) clay or zeolite beta scispace.comrsc.org

The mechanism proceeds through the generation of a highly electrophilic sulfonyl cation or a complex between the sulfonyl chloride and the Lewis acid. researchgate.net This electrophile is then attacked by the electron-rich aromatic ring of 1,3-dichlorobenzene. A subsequent deprotonation step restores the aromaticity of the ring, yielding the sulfone product. researchgate.net

A significant challenge in using alkyl sulfonyl chlorides like methanesulfonyl chloride in Friedel-Crafts reactions is a competing side reaction: electrophilic chlorination of the aromatic ring. google.com This can lead to low yields of the desired sulfone and the formation of chlorinated by-products. The use of methanesulfonyl fluoride (B91410) (CH₃SO₂F) in place of the chloride has been shown to suppress this side reaction and improve the yield of the desired aryl alkyl sulfone. google.com

Modern synthetic chemistry offers powerful metal-catalyzed cross-coupling reactions for the formation of C-S bonds, providing an alternative to classical Friedel-Crafts conditions. organic-chemistry.orgresearchgate.net These methods often exhibit greater functional group tolerance and milder reaction conditions. Palladium and copper are the most common metals used for these transformations.

Palladium-Catalyzed Sulfonylation: Palladium catalysts are highly effective for coupling aryl halides or triflates with a source of the sulfonyl group. organic-chemistry.orgrsc.org For the synthesis of this compound, a suitable starting material would be a 2,4-dichloroaryl halide (e.g., 1-bromo-2,4-dichlorobenzene (B72097) or 1-iodo-2,4-dichlorobenzene) or a related boronic acid. nih.gov This is coupled with a methylsulfonylation reagent, such as sodium methanesulfinate (B1228633) (CH₃SO₂Na). The use of specific ligands, such as Xantphos, can be critical for achieving high yields. organic-chemistry.org

Copper-Catalyzed Sulfonylation: Copper-catalyzed reactions, often referred to as Ullmann-type couplings, provide a cost-effective alternative to palladium. researchgate.netresearchgate.net These reactions can couple (hetero)aryl halides with sulfinate salts to form sulfones. researchgate.netnih.gov For example, (hetero)aryl chlorides can be coupled with sodium methanesulfinate using a copper catalyst in combination with specialized amide ligands. researchgate.net Visible-light-assisted copper catalysis has also emerged as an efficient method for the sulfonylation of aryl halides. nih.govfao.org

Table 2: Examples of Metal-Catalyzed Sulfonylation Systems

| Catalyst System | Aryl Source | Sulfonyl Source | Key Features |

| Pd₂(dba)₃ / Xantphos | Aryl Halide/Triflate | Sulfinic Acid Salt | Broad substrate scope, influenced by additives like nBu₄NCl |

| Pd(OAc)₂ / Ligand | Arylboronic Acid | Phenyl Chlorosulfate | Mild conditions, good functional group tolerance |

| CuI / Amide Ligand | (Hetero)aryl Halide | Sulfinic Acid Salt | Low catalyst loading, can proceed at room temperature |

| Cu(II) Acetate / 1,10-Phenanthroline | Organoboronic Acid | Sodium Sulfinate Salt | Tolerates a variety of functional groups |

These modern catalytic approaches represent versatile and powerful tools for the synthesis of this compound and related aryl sulfone structures.

Metal-Catalyzed Sulfonylation Reactions

Regioselective Halogenation Techniques for the Dichlorinated Aromatic Ring

The synthesis of this compound requires precise control over the placement of the two chlorine atoms on the benzene ring. This regioselectivity can be achieved either by halogenating an already substituted benzene ring or by starting with a dichlorinated precursor.

Directed Halogenation Methods in Substituted Benzenes

The position of an incoming electrophile during electrophilic aromatic substitution, such as halogenation, is dictated by the electronic properties of the substituent already present on the benzene ring. libretexts.orguobabylon.edu.iq Substituents are classified as either activating or deactivating, and as either ortho/para-directing or meta-directing.

The methylsulfonyl group (-SO₂CH₃) is a powerful electron-withdrawing group. Due to its deactivating nature, it makes electrophilic substitution reactions slower compared to benzene. Crucially, it is a meta-director. This means that it directs incoming electrophiles, like chlorine, to the positions meta to itself (positions 3 and 5).

Post-Sulfonylation Halogenation Strategies

A "post-sulfonylation" strategy would involve introducing the chlorine atoms after the methylsulfonyl group is already attached to the benzene ring. Therefore, if one were to perform an electrophilic chlorination on methylsulfonylbenzene, the primary products would be 3-chloro-1-(methylsulfonyl)benzene and subsequently 3,5-dichloro-1-(methylsulfonyl)benzene.

This directing effect makes the synthesis of this compound via direct chlorination of methylsulfonylbenzene an unviable and inefficient strategy. Achieving the 2,4-dichloro substitution pattern requires a different synthetic approach. The most logical alternative is to start with a molecule that already contains the desired chlorine substitution pattern, such as 1,3-dichlorobenzene, and then introduce the methylsulfonyl group at the 4-position. This would be considered a "pre-halogenation" strategy, where the key challenge shifts from regioselective halogenation to the regioselective sulfonylation of 1,3-dichlorobenzene.

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.orgmdpi.com These principles are increasingly being applied to the synthesis of complex molecules like aryl sulfones.

Key green approaches applicable to the synthesis of this compound include:

Use of Greener Solvents: Traditional syntheses often rely on volatile organic compounds (VOCs). Greener alternatives include water, supercritical fluids, ionic liquids, and deep eutectic solvents (DES). iaph.inrsc.org DES, in particular, have been used as sustainable media for multicomponent sulfonylation reactions, offering advantages like recyclability and low cost. rsc.org

Alternative Energy Sources: Microwave irradiation and ultrasound can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. researchgate.netmdpi.com Microwave-assisted synthesis is recognized as an effective and environmentally friendly method that reduces solvent volume and energy consumption. mdpi.com

Catalysis: The use of catalysts, especially those that are recyclable and can operate under mild conditions, is a cornerstone of green chemistry. This includes developing more efficient palladium and copper catalysts or exploring metal-free catalytic systems. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions and multicomponent reactions are excellent strategies for improving atom economy. rsc.org

Safer Reagents: The use of SO₂ surrogates instead of gaseous sulfur dioxide is a prime example of applying this principle, as it mitigates significant safety and handling risks. d-nb.infoethernet.edu.et

Table 4: Green Chemistry Strategies in Sulfone Synthesis

| Green Approach | Example/Method | Environmental Benefit |

|---|---|---|

| Sustainable Solvents | Deep Eutectic Solvents (DES) | Recyclable, biodegradable, avoids volatile organic compounds (VOCs). rsc.org |

| Energy Efficiency | Microwave-Assisted Synthesis | Reduced reaction times, lower energy use, often higher yields. researchgate.netmdpi.com |

| Safer Reagents | Use of DABSO or K₂S₂O₅ | Avoids handling of toxic, gaseous SO₂. d-nb.infoethernet.edu.et |

| Atom Economy | One-pot, multicomponent reactions | Minimizes waste by incorporating more reactants into the final product. rsc.org |

Solvent-Free and Catalyst-Free Methodologies

The ideal chemical synthesis often involves the direct transformation of reactants to products without the need for solvents or catalysts, which can contribute to environmental burden and increase purification costs. While a direct, one-pot solvent-free and catalyst-free synthesis of this compound from basic starting materials is not prominently documented in scientific literature, a feasible and green two-step approach can be proposed based on established chemical transformations.

This proposed synthesis commences with the preparation of the precursor, 2,4-dichlorophenyl methyl sulfide. This can be achieved through a nucleophilic aromatic substitution reaction between 1,2,4-trichlorobenzene (B33124) and sodium thiomethoxide. The second, and key, step is the oxidation of the resulting sulfide to the desired sulfone.

A highly efficient and environmentally friendly method for the oxidation of sulfides to sulfones has been reported that proceeds under solvent- and catalyst-free conditions using a 30% aqueous solution of hydrogen peroxide (H₂O₂). rsc.org This method is characterized by its high atom economy, as the only byproduct is water. rsc.org

The reaction proceeds by heating the sulfide with an aqueous solution of hydrogen peroxide. Despite the potential for a heterogeneous reaction mixture, effective stirring can ensure the reaction progresses to completion. rsc.org This approach eliminates the need for organic solvents, which are often volatile and hazardous, and avoids the use of heavy metal catalysts that can contaminate the final product and the environment.

Proposed Two-Step Synthesis:

Synthesis of 2,4-dichlorophenyl methyl sulfide:

Reactants: 1,2,4-trichlorobenzene and sodium thiomethoxide.

This step would typically be carried out in a suitable solvent to facilitate the reaction, though research into solvent-free conditions for similar nucleophilic aromatic substitutions is ongoing.

Oxidation to this compound:

Reactant: 2,4-dichlorophenyl methyl sulfide and 30% aqueous hydrogen peroxide.

Conditions: Heating at a suitable temperature (e.g., 75°C) without the addition of any organic solvent or catalyst. rsc.org

This two-step process, particularly the oxidation step, aligns with the principles of green chemistry by significantly reducing the chemical footprint of the synthesis.

Atom Economy and Waste Minimization in Production Protocols

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chemicalbook.com The ideal reaction has a 100% atom economy. Waste minimization, a closely related principle, focuses on reducing or eliminating the generation of byproducts and unused reactants.

Analyzing the proposed two-step synthesis of this compound allows for an assessment of its green credentials from the perspective of atom economy and waste generation.

Step 1: Synthesis of 2,4-dichlorophenyl methyl sulfide

Reaction: C₆H₃Cl₃ + NaSCH₃ → C₇H₆Cl₂S + NaCl

Analysis: In this substitution reaction, a molecule of sodium chloride (NaCl) is formed as a byproduct for every molecule of the desired sulfide. This inherently limits the atom economy of this step.

Step 2: Oxidation of 2,4-dichlorophenyl methyl sulfide to this compound

Reaction: C₇H₆Cl₂S + 2H₂O₂ → C₇H₆Cl₂O₂S + 2H₂O

Analysis: This oxidation reaction is highly atom-economical. The oxygen atoms from the hydrogen peroxide are incorporated into the final product, and the only byproduct is water, which is environmentally benign. rsc.org This represents a significant improvement over traditional oxidation methods that often use stoichiometric amounts of heavy metal oxidants, generating significant hazardous waste.

Interactive Data Table: Atom Economy Analysis

| Reaction Step | Reactants | Desired Product | Byproducts | Atom Economy (%) |

| 1 | 1,2,4-Trichlorobenzene, Sodium thiomethoxide | 2,4-Dichlorophenyl methyl sulfide | Sodium chloride | 76.8% |

| 2 | 2,4-Dichlorophenyl methyl sulfide, Hydrogen peroxide | This compound | Water | 86.2% |

| Overall | 1,2,4-Trichlorobenzene, Sodium thiomethoxide, Hydrogen peroxide | This compound | Sodium chloride, Water | 66.2% |

Note: The atom economy is calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100.

Waste Minimization Strategies:

Process Optimization: For the oxidation step, using only a slight excess of hydrogen peroxide (e.g., 10 mol%) can significantly contribute to the high atom economy and minimize waste. rsc.org Careful control of reaction conditions such as temperature and reaction time can maximize the yield of the desired sulfone and prevent the formation of over-oxidized or side products.

Solvent Recycling: If a solvent is deemed necessary for the first step, selecting a recyclable or biodegradable solvent and implementing a robust recycling program would be crucial for waste minimization.

Purification: The purification of the final product can also be a source of waste. The described solvent- and catalyst-free oxidation often allows for simple purification methods like filtration and crystallization, minimizing the need for chromatography which uses large volumes of solvents. rsc.org

By strategically selecting reactions with high atom economy and implementing protocols that minimize waste generation, the synthesis of this compound can be aligned with the principles of green and sustainable chemistry.

Sophisticated Spectroscopic and Structural Elucidation of 2,4 Dichloro 1 Methylsulfonyl Benzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment

High-resolution NMR spectroscopy is an essential tool for the unambiguous structural elucidation of 2,4-Dichloro-1-(methylsulfonyl)benzene. By analyzing various NMR experiments, the precise connectivity and spatial arrangement of atoms within the molecule can be determined.

Advanced ¹H NMR Chemical Shift Analysis and Coupling Constant Interpretation

The ¹H NMR spectrum of this compound is anticipated to display signals corresponding to the aromatic protons and the methyl group protons. The electron-withdrawing nature of the sulfonyl group and the chlorine atoms significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower field (higher ppm values).

The aromatic region is expected to show three distinct proton signals. The proton at the C5 position, being situated between two chlorine atoms, would likely appear as a doublet. The proton at the C3 position, adjacent to two electron-withdrawing groups, is also expected to be a doublet. The proton at the C6 position, being ortho to the sulfonyl group, would likely be the most downfield of the aromatic signals and appear as a doublet. The methyl group, being attached to the sulfonyl group, will appear as a singlet, typically in the range of 3.0-3.5 ppm.

The coupling constants (J values) provide valuable information about the relative positions of the protons. Ortho coupling (³J) between adjacent protons on a benzene (B151609) ring is typically in the range of 6-10 Hz. fu-berlin.de Meta coupling (⁴J) between protons separated by three bonds is much smaller, around 2-4 Hz. fu-berlin.de The expected splitting patterns are a consequence of these coupling interactions.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 7.60-7.80 | d | J ≈ 2 Hz |

| H-5 | 7.40-7.60 | dd | J ≈ 8 Hz, 2 Hz |

| H-6 | 7.90-8.10 | d | J ≈ 8 Hz |

| -CH₃ | 3.10-3.30 | s | - |

Note: These are predicted values based on the analysis of similar compounds and known substituent effects.

Two-Dimensional NMR Techniques (COSY, NOESY, ROESY) for Spatial and Connectivity Information

Correlation Spectroscopy (COSY) is a 2D NMR experiment that shows correlations between protons that are spin-spin coupled. huji.ac.il In the case of this compound, the COSY spectrum would display cross-peaks between adjacent aromatic protons, confirming their connectivity. For example, a cross-peak would be expected between the H-5 and H-6 protons.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are techniques that provide information about the spatial proximity of atoms, regardless of whether they are directly bonded. These experiments detect through-space correlations based on the Nuclear Overhauser Effect (NOE). For this molecule, a NOESY or ROESY spectrum could show a correlation between the methyl protons and the H-6 proton, indicating their spatial closeness.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₇H₆Cl₂O₂S), the expected monoisotopic mass is approximately 223.9465 Da. youtube.com

Fragmentation Pathways and Structural Insights from MS/MS Data

In mass spectrometry, molecules are ionized and then fragmented. The pattern of fragmentation provides valuable clues about the molecule's structure. For aryl sulfones, common fragmentation pathways involve cleavage of the C-S and S-O bonds. cdnsciencepub.commiamioh.edu

Expected fragmentation pathways for this compound include:

Loss of the methyl radical (•CH₃) to form the [M-15]⁺ ion.

Loss of the sulfonyl group (•SO₂CH₃) to form the dichlorophenyl cation.

Rearrangement followed by loss of sulfur dioxide (SO₂).

Cleavage of the chlorine atoms.

Plausible Fragmentation Data

| m/z (predicted) | Identity of Fragment |

| 224 | [M]⁺ (molecular ion with ³⁵Cl) |

| 209 | [M - CH₃]⁺ |

| 145 | [M - SO₂CH₃]⁺ |

| 75 | [C₆H₃]⁺ |

Note: The m/z values are based on the most abundant isotopes.

Isotopic Pattern Analysis for Chlorine and Sulfur

The presence of chlorine and sulfur atoms in this compound gives rise to a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). libretexts.org Sulfur has several isotopes, with ³²S (95.02%) being the most abundant, followed by ³⁴S (4.21%). fu-berlin.de

The presence of two chlorine atoms will result in a distinctive pattern of three peaks for the molecular ion cluster (M, M+2, M+4) with relative intensities of approximately 9:6:1. libretexts.org The contribution of the ³⁴S isotope will add a smaller M+2 peak. The precise analysis of this isotopic pattern can confirm the number of chlorine and sulfur atoms in the molecule and its fragments.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The IR and Raman spectra of this compound are expected to exhibit several characteristic bands. The sulfonyl group (SO₂) typically shows strong, distinct stretching vibrations. For similar sulfonyl-containing compounds, strong absorption bands for asymmetric and symmetric SO₂ stretching vibrations are observed around 1388 and 1169 cm⁻¹, respectively. nih.gov

The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. epa.gov For a related compound, 2,4-dichloro-6-nitrophenol, ring stretching vibrations were observed at 1583 cm⁻¹. cam.ac.uk The carbon-chlorine (C-Cl) stretching vibrations are typically found in the fingerprint region of the IR spectrum, generally between 800 and 600 cm⁻¹. In compounds with a 1,2,4-trisubstituted benzene ring, a doublet peak is often observed in the 850-750 cm⁻¹ range. cam.ac.uk

A summary of expected vibrational frequencies is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonyl (SO₂) | Asymmetric Stretch | ~1388 |

| Sulfonyl (SO₂) | Symmetric Stretch | ~1169 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Ring Stretch | ~1580 |

| C-Cl | Stretch | 800-600 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including its conformation and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, we can examine data from analogous compounds to predict its structural characteristics.

Many related dichlorinated benzene derivatives and sulfones crystallize in monoclinic or triclinic systems. For instance, 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide crystallizes in the monoclinic space group P2₁/c. nih.gov Another related compound, 2,4-Dichloro-N-(4-chlorophenyl)benzenesulfonamide, is found in the triclinic system with space group P-1. researchgate.net Based on these examples, it is plausible that this compound would adopt a similar crystal system.

The table below shows crystallographic data for a related sulfonamide, providing an example of typical unit cell parameters.

| Parameter | Value (for 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9031 (7) |

| b (Å) | 14.507 (1) |

| c (Å) | 12.715 (1) |

| β (°) | 99.895 (8) |

| V (ų) | 1436.1 (2) |

Data from a study on 2,4-Dichloro-N-(3-methylphenyl)benzenesulfonamide as an illustrative example. nih.gov

The molecular geometry of this compound would be defined by its bond lengths, bond angles, and torsional angles. The geometry around the sulfur atom in the sulfonyl group is expected to be a distorted tetrahedron. In a study of methyl-(4-chlorophenyl)sulfone, the S-O bond lengths are approximately 1.44 Å and the S-C bonds are around 1.77 Å. nih.gov The C-S-O and O-S-O bond angles would deviate from the ideal tetrahedral angle of 109.5° due to the steric and electronic effects of the different substituents.

The dichlorinated benzene ring is expected to be largely planar, with C-C bond lengths intermediate between single and double bonds, characteristic of an aromatic system. The C-Cl bond lengths would be in the typical range of approximately 1.74 Å. The torsional angle between the plane of the benzene ring and the C-S-C plane of the methylsulfonyl group would be a key conformational parameter. In related sulfonamides, the molecule is often twisted at the sulfur atom. nih.govresearchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. For this compound, several types of non-covalent interactions would likely govern the crystal packing. These include C-H…O hydrogen bonds, where the hydrogen atoms of the benzene ring or the methyl group interact with the oxygen atoms of the sulfonyl group.

Computational and Theoretical Investigations of 2,4 Dichloro 1 Methylsulfonyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular energies, and other key characteristics that govern a molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. By optimizing the geometry of 2,4-dichloro-1-(methylsulfonyl)benzene, DFT calculations can predict its most stable three-dimensional shape, providing data on bond lengths, bond angles, and dihedral angles. Methods like B3LYP combined with a basis set such as 6-31G(d) are commonly employed for such optimizations. conicet.gov.ar

Interactive Table: Predicted Geometrical Parameters for this compound (Note: These are representative values based on standard bond lengths and calculations on analogous structures, as specific literature data for this compound is not available.)

Bond Lengths| Atom 1 | Atom 2 | Predicted Length (Å) |

|---|---|---|

| C-C (aromatic) | ~1.39 - 1.40 | |

| C-H (aromatic) | ~1.08 | |

| C-Cl | ~1.74 | |

| C-S | ~1.77 | |

| S=O | ~1.45 | |

| S-C (methyl) | ~1.77 | |

| C-H (methyl) | ~1.09 |

| Atom 1 | Atom 2 | Atom 3 | Predicted Angle (°) |

|---|---|---|---|

| C-C-C (aromatic) | ~120 | ||

| C-C-Cl | ~120 | ||

| C-C-S | ~120 | ||

| O=S=O | ~120 | ||

| C-S-O | ~108 |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org

For this compound, the HOMO is expected to be primarily localized on the electron-rich dichlorinated benzene (B151609) ring. The LUMO, conversely, would be distributed over the ring but significantly influenced by the strongly electron-withdrawing sulfonyl group (-SO₂CH₃) and the chlorine atoms. The nodal patterns of these orbitals—regions where the probability of finding an electron is zero—are crucial for predicting the outcomes of pericyclic reactions and understanding orbital symmetry rules. wikipedia.org The analysis of these orbitals helps predict how the molecule will interact with electrophiles and nucleophiles. wuxibiology.com

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.denih.gov It illustrates the charge distribution on the molecule's surface using a color spectrum. researchgate.net Regions with a negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. Regions with a positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. uni-muenchen.denih.gov

In this compound, the MEP map would show the most negative potential localized around the highly electronegative oxygen atoms of the sulfonyl group, making them sites for interaction with electrophiles or for hydrogen bonding. researchgate.net The hydrogen atoms of the benzene ring and the methyl group would exhibit a positive potential. The carbon atoms attached to the chlorine atoms and the sulfonyl group are also expected to be electron-deficient due to the strong electron-withdrawing effects of these substituents, making them potential sites for nucleophilic aromatic substitution. researchgate.net

Atomic charge analysis, such as the Mulliken population analysis, distributes the total charge of the molecule among its individual atoms, providing insight into the electronic structure. niscpr.res.inresearchgate.net The calculated charges are influenced by the electronegativity of the atoms. For this compound, the oxygen and chlorine atoms would carry a significant negative partial charge, while the sulfur atom, being bonded to two oxygens, would have a considerable positive partial charge. The carbon atoms attached to chlorine and sulfur would also be more positive than the other ring carbons. semanticscholar.org

Bond order is a measure of the number of chemical bonds between two atoms. vaia.com In the benzene ring of the molecule, resonance results in C-C bond orders that are intermediate between a single and a double bond (approximately 1.5). The sulfur-oxygen bonds in the sulfonyl group are essentially double bonds, with a bond order close to 2. The C-Cl, C-S, and S-C bonds are single bonds with orders close to 1. youtube.commdpi.com These calculations help to validate the bonding patterns described by Lewis structures and understand the strength and nature of the chemical bonds within the molecule.

Interactive Table: Predicted Mulliken Charges and Bond Orders (Note: These are qualitative predictions based on chemical principles, as specific literature data for this compound is not available.)

Mulliken Atomic Charges| Atom | Predicted Partial Charge |

|---|---|

| O (sulfonyl) | Highly Negative |

| Cl | Negative |

| S | Highly Positive |

| C (attached to Cl, S) | Slightly Positive |

| C (other aromatic) | Slightly Negative / Neutral |

| H | Positive |

| Bond | Predicted Bond Order |

|---|---|

| C-C (aromatic) | ~ 1.5 |

| S=O | ~ 2.0 |

| C-S | ~ 1.0 |

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. pku.edu.cn By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape, revealing how the molecule flexes, bends, and rotates at a given temperature. nih.gov

For this compound, MD simulations could be used to study the rotational barrier around the C(aryl)-S bond and the S-C(methyl) bond, providing insight into the molecule's flexibility and the predominant conformations in solution. researchgate.net Furthermore, simulations in a solvent like water or an organic solvent can reveal how the molecule interacts with its environment, including the formation of solvation shells and potential aggregation behavior, which is particularly relevant for related sulfonate surfactants. mdpi.compku.edu.cnnih.gov

Reaction Mechanism Elucidation through Transition State Calculations

Understanding how a chemical reaction occurs requires identifying the transition state—the highest energy point along the reaction pathway. Computational chemistry provides a powerful means to locate these fleeting structures and calculate their energies, thereby determining the activation energy of the reaction. semanticscholar.org

For this compound, a key reaction of interest is nucleophilic aromatic substitution (SₙAr), where a nucleophile replaces one of the chlorine atoms. chemrxiv.org Transition state calculations using DFT can elucidate the mechanism of such a reaction. nih.gov They can determine whether the reaction proceeds through a single, concerted step (a cSₙAr mechanism) or a two-step mechanism involving a stable intermediate, known as a Meisenheimer complex. nih.govnih.gov By comparing the activation energies for substitution at the C2 versus the C4 position, these calculations can also predict the regioselectivity of the reaction, providing fundamental insights that are crucial for synthetic planning. semanticscholar.org

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) using Theoretical Models

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound. By employing quantum mechanical calculations, it is possible to simulate and analyze the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra of this compound. These theoretical predictions are invaluable for spectral assignment, structural elucidation, and understanding the electronic properties of the molecule. The primary methods used for these predictions are Density Functional Theory (DFT) for ground-state properties like NMR and IR spectra, and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties such as UV-Vis spectra. mdpi.comresearchgate.net

The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.gov For instance, the B3LYP functional is a popular choice that often provides a good balance between accuracy and computational cost for organic molecules. nih.govresearchgate.netepstem.net Basis sets such as 6-311++G(d,p) are commonly used to provide a flexible description of the electron distribution, which is crucial for accurate spectral predictions. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS). mdpi.comnih.gov

The predicted chemical shifts for the aromatic protons and carbons of this compound would be influenced by the electron-withdrawing effects of the two chlorine atoms and the methylsulfonyl group. These substituents would lead to a general downfield shift for the aromatic protons and carbons compared to unsubstituted benzene. The precise chemical shifts for the three distinct aromatic protons (at positions 3, 5, and 6) and the six unique aromatic carbons can be calculated.

Table 1: Illustrative Predicted NMR Chemical Shifts for an Analogous Dichlorinated Benzene Derivative

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 | 7.60 | - |

| H5 | 7.35 | - |

| H6 | 8.05 | - |

| C1 | - | 132.5 |

| C2 | - | 135.0 |

| C3 | - | 130.0 |

| C4 | - | 131.5 |

| C5 | - | 127.5 |

| C6 | - | 133.0 |

Note: This data is for illustrative purposes for a related compound and not this compound. The predictions are typically made using DFT methods like B3LYP with a suitable basis set.

Infrared (IR) Spectroscopy

Theoretical frequency calculations using DFT methods can produce a simulated IR spectrum for this compound. These calculations determine the vibrational modes of the molecule and their corresponding frequencies and intensities. researchgate.net The predicted spectrum can be used to assign the absorption bands in an experimental IR spectrum.

Key vibrational modes for this compound would include:

S=O symmetric and asymmetric stretching vibrations from the sulfonyl group, typically appearing in the regions of 1150-1180 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

C-S stretching vibrations.

Aromatic C-H stretching vibrations, usually found above 3000 cm⁻¹.

Aromatic C=C stretching vibrations within the benzene ring.

C-Cl stretching vibrations.

The following table illustrates the kind of data that would be generated from a DFT calculation of the vibrational frequencies for this compound, based on typical values for similar functional groups.

Table 2: Illustrative Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100-3000 |

| S=O Asymmetric Stretch | 1370-1340 |

| Aromatic C=C Stretch | 1600-1450 |

| S=O Symmetric Stretch | 1180-1150 |

| C-S Stretch | 800-700 |

| C-Cl Stretch | 850-550 |

Note: This table contains representative frequency ranges for the functional groups present in the molecule. Actual calculated values would provide specific frequencies for each vibrational mode. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

TD-DFT calculations are employed to predict the electronic absorption spectrum of this compound. mdpi.com These calculations provide information about the electronic transitions between molecular orbitals, their corresponding absorption wavelengths (λmax), and oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net The predicted UV-Vis spectrum can help in understanding the electronic structure and chromophores within the molecule. For this compound, the electronic transitions would primarily be of the π → π* type within the substituted benzene ring. The presence of the chlorine and methylsulfonyl substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

An illustrative example of the type of data obtained from TD-DFT calculations is presented in the table below.

Table 3: Illustrative Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| HOMO → LUMO | ~270 | > 0.1 |

| HOMO-1 → LUMO | ~230 | > 0.2 |

Note: This data is illustrative and represents typical values for substituted benzenes. HOMO refers to the Highest Occupied Molecular Orbital and LUMO to the Lowest Unoccupied Molecular Orbital. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to a particular physicochemical or biological property. nih.gov These models are built by finding a mathematical correlation between calculated molecular descriptors and an experimentally determined property. For compounds analogous to this compound, such as other substituted sulfonylbenzenes and dichlorobenzenes, QSPR models can be developed to predict a wide range of properties.

The development of a QSPR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with known experimental data for a specific property is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series. These descriptors can be constitutional, topological, geometric, or electronic in nature.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that correlates a subset of the calculated descriptors with the experimental property. cmu.ac.th

Model Validation: The predictive power and robustness of the generated model are assessed using various statistical metrics and validation techniques. cmu.ac.th

For sulfonylbenzene and dichlorobenzene derivatives, QSPR studies have been used to model properties such as toxicity, biological activity, and various physicochemical parameters. researchgate.netresearchgate.netnih.gov Descriptors that are often found to be important in such models include lipophilicity (LogP), electronic parameters (like HOMO and LUMO energies), and steric descriptors. cmu.ac.th

The following table provides an example of a hypothetical QSPR model for a property of substituted sulfonylbenzene derivatives.

Table 4: Example of a Hypothetical QSPR Model for a Property of Substituted Sulfonylbenzene Derivatives

| Property Modeled | Example Equation | Key Descriptors |

|---|---|---|

| Biological Activity (pIC₅₀) | pIC₅₀ = a + (b × LogP) - (c × E_LUMO) + (d × Molar_Refractivity) | Lipophilicity (LogP), Electronic Properties (LUMO energy), Steric Properties (Molar Refractivity) |

Note: In this hypothetical equation, 'a', 'b', 'c', and 'd' are coefficients determined from the regression analysis. This illustrates the general form of a QSPR model.

Such models, once validated, can be used to predict the properties of new or untested compounds, thereby guiding the design of molecules with desired characteristics.

Advanced Applications in Organic and Materials Synthesis Focusing on Chemical Utility, Excluding Clinical/safety/dosage

Role as a Synthetic Intermediate for Complex Organic Molecules

The structural features of 2,4-dichloro-1-(methylsulfonyl)benzene, particularly the presence of two reactive halogen sites and a strongly electron-withdrawing sulfone group, position it as a versatile precursor for the construction of more complex molecular architectures.

Precursor for Sulfonamide Derivatives in Research

The sulfonamide functional group is a cornerstone in medicinal chemistry and chemical research. While aryl methyl sulfones are not direct precursors, they can be converted into the necessary intermediates, such as sulfinic acids or sulfonyl chlorides, for sulfonamide synthesis. A general one-pot method exists for the synthesis of sulfinic acids directly from methyl sulfones. acs.org These sulfinic acids can then be coupled with amines or other nitrogen sources to form sulfonamides.

Alternatively, the more traditional route involves the reaction of an aryl sulfonyl chloride with a primary or secondary amine. researchgate.net The 2,4-dichlorophenylsulfonyl scaffold, which is the core of the title compound, is utilized in the synthesis of various research compounds. For instance, 2,4-dichloro-N-(aryl)benzenesulfonamides are synthesized from the corresponding 2,4-dichlorobenzenesulfonyl chloride. The methylsulfonyl group of this compound can be chemically transformed into a sulfonyl chloride, which then acts as the key electrophile in reactions with various amines to yield a library of sulfonamide derivatives. Modern palladium-catalyzed methods also allow for the synthesis of sulfonamides from aryl halides and a sulfur dioxide source, highlighting the multiple synthetic pathways available. rsc.org

Table 1: Conceptual Synthesis of Sulfonamide Derivatives

| Precursor Intermediate | Reagent | Resulting Moiety |

|---|---|---|

| 2,4-Dichlorobenzenesulfinic acid | Aryl/Alkyl Halide + Cu or Pd catalyst | Aryl/Alkyl 2,4-Dichlorophenyl Sulfone |

| 2,4-Dichlorobenzenesulfonyl chloride | Primary/Secondary Amine | N-substituted-2,4-dichlorobenzenesulfonamide |

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds are fundamental in many areas of chemistry. nih.gov The reactivity of this compound makes it a suitable building block for various heterocyclic systems. The methylsulfonyl (–SO2CH3) group is strongly electron-withdrawing, which activates the chlorine atoms at the ortho (position 2) and para (position 4) positions toward nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org This two-step addition-elimination mechanism allows for the displacement of one or both chlorine atoms by a range of nucleophiles. libretexts.orgyoutube.com

This reactivity enables the construction of fused heterocyclic rings. For example, reaction with a dinucleophile, such as a 2-aminothiophenol, could lead to the formation of a benzothiazine derivative through sequential SNAr reactions. The first nucleophilic attack would displace one chlorine atom, followed by an intramolecular cyclization to displace the second. The versatility of this approach allows for the synthesis of a wide array of sulfur- and nitrogen-containing heterocycles, which are important scaffolds in chemical biology. nih.gov The use of arylazo sulfones, which can be derived from related precursors, has also been shown to be effective in constructing C–P and C–S bonds for heterocycle synthesis. acs.org

Integration into Polymeric and Advanced Material Scaffolds

The dichlorinated nature of this compound makes it a candidate monomer for incorporation into high-performance polymers and functional framework materials.

Polymerization Strategies Utilizing Dichlorinated Aryl Sulfones

Dichlorinated aryl sulfones are key monomers in the synthesis of poly(aryl ether sulfone)s (PAES), a class of high-performance thermoplastics known for their thermal stability and mechanical toughness. google.comgoogle.com The primary method for their synthesis is nucleophilic aromatic substitution polycondensation. global-sci.com In this process, a dihalogenated aryl sulfone monomer is reacted with a bisphenol salt (like bisphenol A) in a polar aprotic solvent at high temperatures. rsc.orgnih.gov

The electron-withdrawing sulfone group activates the chlorine atoms for displacement by the phenoxide nucleophiles, leading to the formation of an ether linkage and the propagation of the polymer chain. While 4,4'-dichlorodiphenyl sulfone (DCDPS) is the most common monomer, the principles apply to other isomers like this compound. The use of such an unsymmetrical monomer would result in a polymer with a different substitution pattern and potentially altered physical properties, such as solubility and glass transition temperature. nih.gov

Table 2: Typical Components for Poly(aryl ether sulfone) Synthesis via Polycondensation

| Monomer 1 (Activated Dihalide) | Monomer 2 (Bisphenol) | Base | Solvent | Typical Temperature |

|---|

Precursors for Functionalized Organic Frameworks

Porous Organic Frameworks (POFs), including the subclass of Porous Aromatic Frameworks (PAFs), are materials with high surface areas and tunable porosity, constructed from organic building blocks. rsc.orgnih.govrsc.org The synthesis of these frameworks often relies on coupling reactions, such as Yamamoto or Suzuki reactions, which require monomers functionalized with multiple reactive groups like halogens or boronic acids. researchgate.net

Halogenated aromatic compounds, such as this compound, can serve as precursors to these essential building blocks, often called linkers or struts. researchgate.net While the chlorine atoms can sometimes be used directly in certain coupling reactions, it is more common to convert them into more reactive functionalities. For instance, the chloro groups can be transformed into boronic acid moieties via lithium-halogen exchange followed by reaction with a trialkyl borate. The resulting difunctional boronic acid, containing a central methylsulfonylphenyl core, could then be polymerized with polyhalogenated comonomers to build a rigid, porous framework. The sulfone group would be integrated into the framework's structure, potentially influencing its properties, such as its affinity for specific guest molecules. organic-chemistry.org

Application in Ligand Design for Catalysis

Phosphine (B1218219) ligands are pivotal in homogeneous catalysis, where their electronic and steric properties can be fine-tuned to control the activity and selectivity of a metal catalyst. cfmot.de The synthesis of these ligands often involves the reaction of organometallic reagents with phosphorus halides or the metal-catalyzed cross-coupling of aryl halides with phosphine sources. nih.govbeilstein-journals.org

This compound provides a scaffold for creating new phosphine ligands. The two chlorine atoms serve as reaction handles for the introduction of phosphorus-containing groups. For example, reaction with a nucleophilic phosphide (B1233454) like potassium diphenylphosphide (KPPh2) or a palladium-catalyzed coupling with diphenylphosphine (B32561) (HPPh2) could be used to displace one or both chlorine atoms, yielding mono- or diphosphine ligands. beilstein-journals.orgorgsyn.org

The presence of the strong electron-withdrawing methylsulfonyl group would significantly impact the electronic nature of the resulting ligand. It would render the phosphorus atoms less basic and more π-acidic. Such electron-deficient phosphine ligands are highly valuable in catalysis, as they can stabilize low-valent metal centers and promote challenging reactions, such as the cross-coupling of unreactive substrates. orgsyn.org The specific 2,4-substitution pattern also offers a distinct steric environment around the phosphorus donor atoms, which can further influence the outcome of a catalytic reaction.

Design of Chiral Ligands Incorporating the Sulfonylbenzene Motif

The quest for effective chiral ligands is a cornerstone of asymmetric catalysis, driving the synthesis of enantiomerically pure compounds. While direct applications of this compound in commercially available chiral ligands are not extensively documented, its structural motifs are relevant to the design of new catalytic entities. The core structure, a substituted arylsulfonyl group, is a key component in a variety of successful chiral ligands and organocatalysts. rmit.edu.vn

The electron-withdrawing nature of the dichlorinated phenylsulfonyl group can significantly influence the electronic properties of a potential ligand. This can be advantageous in tuning the Lewis acidity of a metal center to which the ligand is coordinated, thereby affecting the catalytic activity and selectivity of a reaction. For instance, in the development of chiral sulfoxide (B87167) ligands, the electronic character of the aryl group attached to the sulfur atom is a critical determinant of the ligand's performance.

While specific research on chiral ligands derived directly from this compound is limited, the broader class of arylsulfonyl-containing chiral molecules has seen significant exploration. These compounds are recognized as versatile platforms for creating novel chiral ligands, organocatalysts, and auxiliaries for asymmetric synthesis. rmit.edu.vn The development of new methods for the asymmetric synthesis of chiral sulfones, where the sulfone group is directly connected to a chiral center, is an active area of research. nih.gov These synthetic strategies could potentially be adapted to incorporate the 2,4-dichlorophenylsulfonyl moiety, leading to a new class of chiral ligands.

Table 1: Potential Chiral Ligand Scaffolds Incorporating an Arylsulfonyl Motif

| Ligand Type | Potential Point of Incorporation for 2,4-Dichlorophenylsulfonyl Group | Rationale for Inclusion |

| Chiral Sulfoxides | As the aryl substituent on the sulfoxide sulfur atom. | The strong electron-withdrawing effect of the dichlorophenyl group can modulate the Lewis basicity of the sulfoxide oxygen, influencing its coordination to a metal center. |

| Chiral Phosphine Ligands | As a substituent on the phosphine's aryl groups or backbone. | The steric bulk and electronic properties of the sulfonylbenzene moiety can create a well-defined chiral pocket around the metal center, enhancing enantioselectivity. |

| Chiral Sulfonamides | As the N-sulfonyl group in a chiral amine or amino alcohol derivative. | The sulfonamide group can act as a hydrogen bond donor and a rigidifying element, contributing to the overall stereochemical control of the catalyst. |

Exploration in Organocatalysis and Metal-Catalyzed Transformations

The utility of this compound and its derivatives extends into the realms of organocatalysis and metal-catalyzed reactions, where the sulfonyl group can act as a versatile functional handle.

Organocatalysis:

The field of organocatalysis utilizes small organic molecules to catalyze chemical transformations. rsc.org Sulfones have emerged as powerful reagents in this area, demonstrating versatility in various asymmetric reactions. rsc.org While direct use of this compound as an organocatalyst is not prominent, its precursor, 2,4-dichlorobenzenesulfonyl chloride, is a valuable reagent for synthesizing organocatalysts. For example, cinchona alkaloid-derived sulfonamides, which can be prepared from sulfonyl chlorides, have been successfully employed as bifunctional organocatalysts in asymmetric sulfa-Michael additions, yielding products with high enantiopurity.

Furthermore, recent advancements have demonstrated the organocatalytic asymmetric deoxygenation of sulfones to produce chiral sulfinyl compounds. wpmucdn.com This methodology, which involves a synergistic combination of organocatalysis and the introduction of a cyano group into the sulfone, opens up possibilities for using functionalized sulfones like this compound as precursors to chiral building blocks.

Metal-Catalyzed Transformations:

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Arylsulfonyl chlorides, which are structurally related to the oxidized form of this compound, have been shown to be effective partners in various palladium-catalyzed cross-coupling reactions. nih.gov These reactions often proceed under mild conditions and exhibit significant functional group tolerance.

Although the methylsulfonyl group is generally considered a stable and less reactive leaving group compared to a sulfonyl chloride, the C-Cl bonds on the aromatic ring of this compound offer sites for metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions could potentially be employed to functionalize the dichlorophenyl ring, leading to the synthesis of more complex molecules. The reactivity of the C-Cl bonds can be tuned by the choice of catalyst, ligands, and reaction conditions.

Recent research has also focused on the catalytic synthesis of arylsulfonyl compounds, highlighting their importance in medicinal chemistry. rmit.edu.vn These methods include direct arylsulfonylation and multicomponent reactions using sulfur dioxide surrogates. Such strategies could potentially be applied to modify or synthesize derivatives of this compound.

Table 2: Potential Metal-Catalyzed Reactions Involving the 2,4-Dichlorophenylsulfonyl Moiety

| Reaction Type | Potential Role of this compound | Potential Products |

| Suzuki-Miyaura Coupling | As an electrophilic partner, reacting at the C-Cl positions. | Aryl- or heteroaryl-substituted methylsulfonylbenzenes. |

| Buchwald-Hartwig Amination | As an electrophilic partner for C-N bond formation at the C-Cl positions. | N-Aryl or N-alkyl substituted aminophenyl methyl sulfones. |

| Heck Reaction | As an aryl halide component for coupling with alkenes. | Alkenyl-substituted dichlorophenyl methyl sulfones. |

| Sonogashira Coupling | As an aryl halide for the formation of C-C triple bonds. | Alkynyl-substituted dichlorophenyl methyl sulfones. |

Environmental Chemical Perspectives on 2,4 Dichloro 1 Methylsulfonyl Benzene Excluding Ecotoxicity and Risk Assessment

Chemical Degradation Pathways in Model Environmental Systems

Photodegradation Mechanisms and Products

Direct photolysis of 2,4-dichloro-1-(methylsulfonyl)benzene in sunlit surface waters is not expected to be a significant degradation pathway as it does not absorb light at wavelengths greater than 290 nm. nih.gov However, indirect photodegradation, mediated by photochemically produced reactive species like hydroxyl radicals (•OH), can be a relevant transformation process.

In advanced oxidation processes (AOPs), which simulate and enhance natural photochemical reactions, compounds structurally similar to this compound undergo degradation. For instance, the photocatalytic degradation of chlorinated phenols often involves attack by hydroxyl radicals. researchgate.netmdpi.com This process can lead to a series of reactions including hydroxylation of the aromatic ring and reductive dechlorination (the replacement of a chlorine atom with a hydrogen atom).

While specific photodegradation products for this compound have not been documented in the reviewed literature, based on the degradation of related compounds like 2,4-dichlorophenol, potential transformation products could include:

Hydroxylated derivatives: Formation of various chlorohydroxyphenyl methyl sulfones.

Dechlorinated products: Stepwise removal of chlorine atoms to form monochlorophenyl methyl sulfone isomers and subsequently, methylsulfonylbenzene.